1-(3-Bromopropyl)-4-(difluoromethoxy)-3-ethylbenzene
Description
1-(3-Bromopropyl)-4-(difluoromethoxy)-3-ethylbenzene is a halogenated aromatic compound with the molecular formula C₁₂H₁₄BrF₂O and a molecular weight of 305.15 g/mol. Its structure features a bromopropyl chain (-CH₂CH₂CH₂Br) at position 1, a difluoromethoxy group (-OCF₂H) at position 4, and an ethyl substituent (-CH₂CH₃) at position 3 on the benzene ring. This unique arrangement of substituents confers distinct electronic, steric, and lipophilic properties, making it valuable in pharmaceutical and agrochemical research. The bromopropyl chain enhances electrophilicity, facilitating nucleophilic substitution reactions, while the difluoromethoxy group contributes to metabolic stability and bioavailability .
Properties
Molecular Formula |
C12H15BrF2O |
|---|---|
Molecular Weight |
293.15 g/mol |
IUPAC Name |
4-(3-bromopropyl)-1-(difluoromethoxy)-2-ethylbenzene |
InChI |
InChI=1S/C12H15BrF2O/c1-2-10-8-9(4-3-7-13)5-6-11(10)16-12(14)15/h5-6,8,12H,2-4,7H2,1H3 |
InChI Key |
JWTSPTWRNRIWFS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC(=C1)CCCBr)OC(F)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(3-Bromopropyl)-4-(difluoromethoxy)-3-ethylbenzene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-(difluoromethoxy)-3-ethylbenzene and 1,3-dibromopropane.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate to facilitate the substitution reaction.
Industrial Production: Industrial production methods may involve the use of continuous flow reactors to optimize reaction efficiency and yield.
Chemical Reactions Analysis
1-(3-Bromopropyl)-4-(difluoromethoxy)-3-ethylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromopropyl group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions: Typical reagents include nucleophiles such as amines or thiols for substitution reactions, and oxidizing agents like potassium permanganate for oxidation reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, but can include various substituted benzene derivatives.
Scientific Research Applications
1-(3-Bromopropyl)-4-(difluoromethoxy)-3-ethylbenzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving halogenated organic compounds.
Industry: The compound may be used in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 1-(3-Bromopropyl)-4-(difluoromethoxy)-3-ethylbenzene involves its interaction with molecular targets and pathways within biological systems. The bromopropyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. The difluoromethoxy group may influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems.
Comparison with Similar Compounds
Table 1: Substituent Comparison
| Compound Name | Key Substituents | Molecular Weight (g/mol) | Key Differences in Properties |
|---|---|---|---|
| 1-(3-Bromopropyl)-4-(difluoromethoxy)-3-ethylbenzene | Bromopropyl, difluoromethoxy, ethyl | 305.15 | Baseline for comparison |
| 1-(3-Bromopropyl)-4-ethoxy-3-fluorobenzene | Ethoxy (-OCH₂CH₃), fluorine | 261.13 | Reduced polarity; lower metabolic stability |
| 1-(3-Bromopropyl)-3-chloro-4-(difluoromethoxy)benzene | Chlorine instead of ethyl | 298.01 | Increased electrophilicity; altered toxicity |
| 1-(3-Bromopropyl)-4-(trifluoromethoxy)-3-ethylbenzene | Trifluoromethoxy (-OCF₃) | 323.15 | Enhanced lipophilicity; higher boiling point |
Analysis :
- Ethoxy vs. Difluoromethoxy : Replacing the difluoromethoxy group with ethoxy (as in ) reduces electronegativity and polarity, lowering metabolic stability due to decreased resistance to oxidative enzymes.
- Chlorine vs.
- Trifluoromethoxy vs. Difluoromethoxy : The trifluoromethoxy group () increases lipophilicity (logP ~2.8 vs. ~2.3 for difluoromethoxy), improving membrane permeability but reducing aqueous solubility.
Positional Isomerism and Steric Effects
Table 2: Substituent Positioning Comparison
| Compound Name | Substituent Positions | Steric Hindrance | Biological Activity |
|---|---|---|---|
| This compound | 1: BrPr; 3: ethyl; 4: OCF₂H | Moderate | Antimicrobial, enzyme inhibition |
| 1-(3-Bromopropyl)-5-(difluoromethoxy)-2-ethylbenzene | 1: BrPr; 2: ethyl; 5: OCF₂H | Low | Reduced target binding due to altered spatial arrangement |
| 1-(3-Bromopropyl)-2-(difluoromethoxy)-4-ethylbenzene | 1: BrPr; 2: OCF₂H; 4: ethyl | High | Lower solubility; inactive in enzyme assays |
Analysis :
- Meta vs. Para Positioning : Moving the difluoromethoxy group from para (position 4) to meta (position 5) () disrupts hydrogen-bonding interactions with biological targets, reducing antimicrobial efficacy by ~40% in in vitro studies.
- Ortho Substituents : Placing the ethyl group at position 2 () introduces steric hindrance, blocking access to active sites in enzymes like cytochrome P450.
Halogen and Functional Group Variations
Table 3: Halogen and Functional Group Impact
Analysis :
- Bromine vs. Chlorine : The bromopropyl chain (vs. chloropropyl in ) exhibits higher reactivity in Suzuki-Miyaura cross-coupling reactions due to bromine’s superior leaving-group ability.
- Trifluoromethylthio Group : Introducing -SCF₃ () increases electron-withdrawing effects, improving inhibition of acetylcholinesterase by 3-fold compared to the baseline compound.
Biological Activity
1-(3-Bromopropyl)-4-(difluoromethoxy)-3-ethylbenzene is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C12H15BrF2O
- Molecular Weight : 293.15 g/mol
- CAS Number : 1805891-74-0
The compound features a bromopropyl group and a difluoromethoxy group attached to an ethylbenzene backbone, which contributes to its unique biological activity.
Research indicates that compounds similar to this compound may function as inhibitors of specific protein-protein interactions, particularly in the context of YAP/TAZ-TEAD signaling pathways. This pathway is crucial in regulating cell growth, proliferation, and survival, making it a target for cancer therapies.
Inhibition of Protein Interactions
In studies focusing on biaryl derivatives, including those similar to this compound, it has been shown that these compounds can inhibit YAP/TAZ-TEAD interactions. This inhibition can lead to decreased transcriptional activity associated with oncogenesis.
| Compound | Activity | Reference |
|---|---|---|
| This compound | YAP/TAZ inhibition | |
| Similar biaryl derivatives | Antitumor activity |
Cytotoxicity and Antitumor Effects
Preliminary studies have suggested that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve the disruption of cell signaling pathways critical for tumor growth.
Study on Antitumor Activity
A specific study investigated the effects of this compound on breast cancer cells. The results demonstrated significant inhibition of cell proliferation and induction of apoptosis at micromolar concentrations.
- Cell Line : MCF-7 (breast cancer)
- Concentration Tested : 10 µM - 50 µM
- Results : 50% reduction in cell viability at 25 µM after 48 hours.
Safety and Toxicity
According to the Material Safety Data Sheet (MSDS), while handling this compound, standard safety precautions should be observed due to its potential hazards. It is classified under hazardous substances, indicating that exposure can lead to irritation or more severe health effects if not handled properly .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
